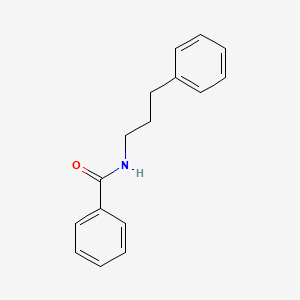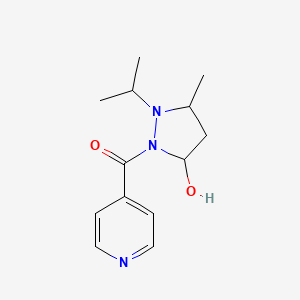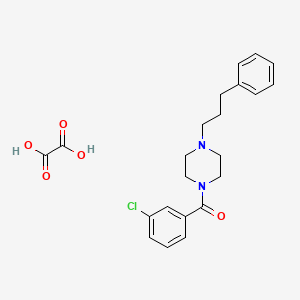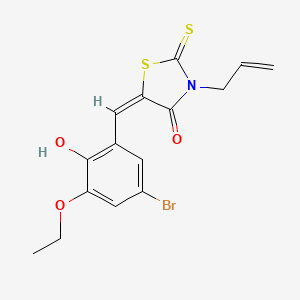![molecular formula C16H11N5O5S B5105290 4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid](/img/structure/B5105290.png)
4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid
Vue d'ensemble
Description
4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid is a complex organic compound that features a tetrazole ring, a nitrophenyl group, and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tetrazole ring, known for its bioisosteric properties, makes this compound a promising candidate for drug development and other biological applications.
Applications De Recherche Scientifique
4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly due to the bioisosteric properties of the tetrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-nitrobenzaldehyde with thiourea to form 4-nitrophenylthiourea. This intermediate is then subjected to cyclization with sodium azide to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxyl group, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to inhibition or activation of specific biological pathways, depending on the target. The nitrophenyl group can also participate in redox reactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid derivatives: These compounds share a similar core structure but differ in the substituents attached to the tetrazole ring or benzoic acid moiety.
Tetrazole-based compounds: Other compounds featuring the tetrazole ring, such as 5-substituted tetrazoles, which are also explored for their bioisosteric properties.
Uniqueness
This compound is unique due to the combination of the nitrophenyl group, tetrazole ring, and benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
4-[5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O5S/c22-14(10-1-7-13(8-2-10)21(25)26)9-27-16-17-18-19-20(16)12-5-3-11(4-6-12)15(23)24/h1-8H,9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIQVTKVZCHUAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5105208.png)
![N-(2-ethylphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B5105216.png)

![PROPYL 4-(5-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE](/img/structure/B5105236.png)
![5-N,6-N-dinaphthalen-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5105237.png)
![3-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5105238.png)
![[2-[(Z)-hex-3-enoxy]carbonylphenyl] pyridine-3-carboxylate](/img/structure/B5105246.png)

![N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5105259.png)
![(4Z)-4-[[3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5105260.png)
![{(2S)-1-[(6-{[(2R,6S)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-pyrrolidinyl}methanol](/img/structure/B5105281.png)
![2-ethyl-1-[(5-nitrothiophen-2-yl)methyl]piperidine](/img/structure/B5105285.png)


